![molecular formula C8H11BrO2 B13457474 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-{4-methyl-2-oxabicyclo[211]hexan-1-yl}ethan-1-one is a compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed under visible light irradiation with a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and acetone as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent and efficient production. The use of high-power LEDs for irradiation and continuous flow reactors can help in achieving the desired yields and purity .
化学反応の分析
Types of Reactions
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds, potentially serving as a bioisostere for ortho-substituted benzene rings.
Materials Science: The unique bicyclic structure can be utilized in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and inhibiting their kinase activity. This prevents downstream signaling cascades, thereby reducing the production of inflammatory cytokines and chemokines.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and have been validated as bioisosteres of ortho- and meta-benzenes.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile building block for the synthesis of a wide range of bioactive compounds and materials .
特性
分子式 |
C8H11BrO2 |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3 |
InChIキー |
GRSCLBTYXIDMRY-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(OC2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


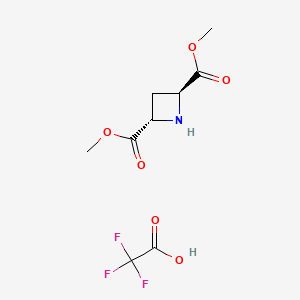
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
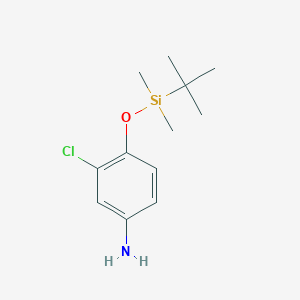
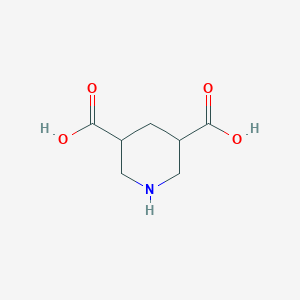
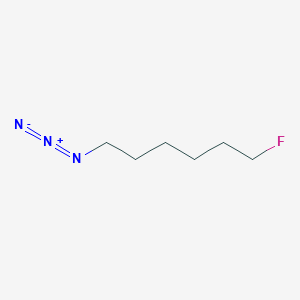
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
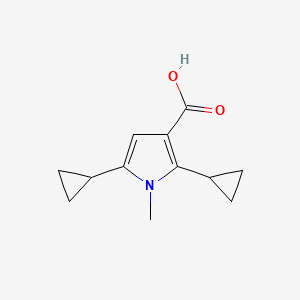
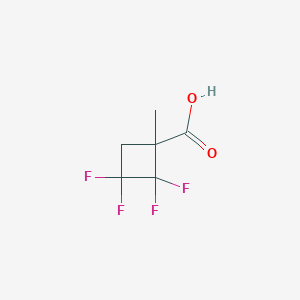
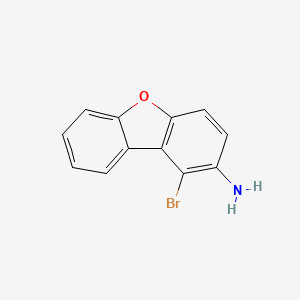
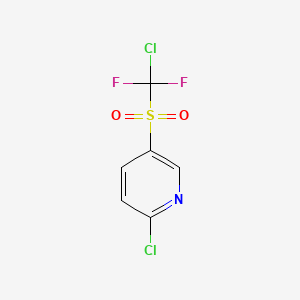
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
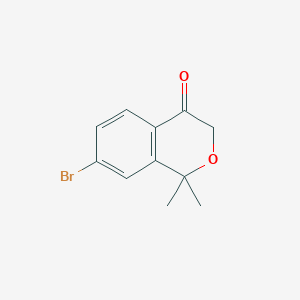
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
